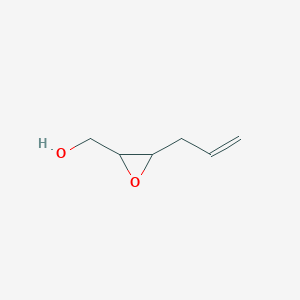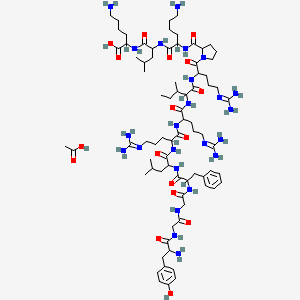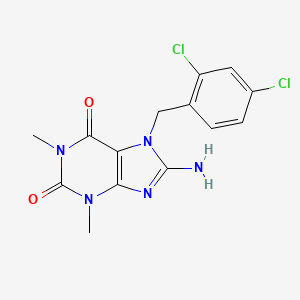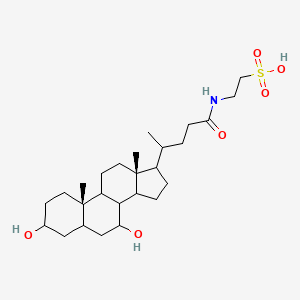![molecular formula C26H19N3O B14791468 5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide: is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated indazole derivative in the presence of a palladium catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached to the indazole core through a similar coupling reaction or via direct amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with various biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it valuable for pharmaceutical research.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indazole core can interact with various biological pathways, potentially inhibiting or activating specific proteins. The biphenyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
1,1’-Biphenyl: A simpler biphenyl derivative used as a starting material for various chemical syntheses.
N-Phenylindazole: A compound with a similar indazole core but lacking the biphenyl group.
Indazole-3-carboxamide: A compound with a similar carboxamide moiety but different substituents on the indazole core.
Uniqueness: 5-([1,1’-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide is unique due to the presence of both biphenyl and phenyl groups attached to the indazole core This unique structure may confer specific biological activities and chemical properties that are not observed in simpler or structurally different analogs
Propiedades
Fórmula molecular |
C26H19N3O |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-phenyl-5-(2-phenylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C26H19N3O/c30-26(27-20-11-5-2-6-12-20)25-23-17-19(15-16-24(23)28-29-25)22-14-8-7-13-21(22)18-9-3-1-4-10-18/h1-17H,(H,27,30)(H,28,29) |
Clave InChI |
RBVVODXHEOSJBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC4=C(C=C3)NN=C4C(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)

![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)

![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

